molecular formula C18H17NO3 B12679087 2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile CAS No. 74272-61-0

2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile

Cat. No.: B12679087
CAS No.: 74272-61-0
M. Wt: 295.3 g/mol
InChI Key: HKABZTOSZIYENZ-XNTDXEJSSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile is an organic compound characterized by the presence of methoxy groups on its phenyl rings and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxybenzyl cyanide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acrylonitrile moiety can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. The methoxy groups and acrylonitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-3-phenylacrylonitrile
  • 2-(4-Methoxyphenyl)-3-phenylacrylonitrile
  • 2-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)acrylonitrile

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)acrylonitrile is unique due to the presence of both 3,4-dimethoxy and 4-methoxy substituents on the phenyl rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

74272-61-0

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C18H17NO3/c1-20-16-7-4-13(5-8-16)10-15(12-19)14-6-9-17(21-2)18(11-14)22-3/h4-11H,1-3H3/b15-10+

InChI Key

HKABZTOSZIYENZ-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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